BenchChemオンラインストアへようこそ!

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Kinase inhibition CRF1 antagonism Structure-activity relationship

This heterocyclic building block features the validated pyrazolo[5,1-b]oxazole pharmacophore essential for CRF1 receptor antagonism. Unlike generic pyrazole esters, its precise fused architecture dictates target binding; minor modifications can cause complete activity loss. Supplied at high purity, it is a low-risk, high-value starting material for kinase inhibitor libraries, late-stage C–H diversification, and HTS deck assembly.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B11802126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C(=COC2=C1)C
InChIInChI=1S/C9H10N2O3/c1-3-13-9(12)7-4-8-11(10-7)6(2)5-14-8/h4-5H,3H2,1-2H3
InChIKeyHVVGQXVFYLJRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate: A Key Heterocyclic Building Block for Procurement


Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a heterocyclic compound featuring a fused pyrazolo[5,1-b]oxazole core, with a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, with its core structure being a privileged scaffold in drug discovery [1]. The compound is commercially available from specialty chemical suppliers, typically with a high purity level (e.g., ≥98%), which is crucial for its application in the synthesis of complex molecules for biological evaluation .

Why Generic Substitution is Inadequate for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate


Substituting Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate with a generic analog like Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate or a simple pyrazole ester is not feasible in advanced research due to the precise and unique spatial orientation of the fused heterocyclic system. This specific architecture dictates binding affinity and selectivity for biological targets. Even minor structural modifications, such as changing the position of the ester group or the saturation state of the oxazole ring, can lead to a complete loss of activity. This is underscored by the development of potent CRF1 antagonists, where the pyrazolo[5,1-b]oxazole core was deemed essential for optimal receptor interaction and pharmacokinetic properties [1]. Furthermore, the compound's purity (≥98%) is critical for reproducible synthetic outcomes in library production and lead optimization, a guarantee not provided by all generic sources .

Quantitative Differentiation of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate for Scientific Procurement


Kinase Inhibition Selectivity: Target Compound vs. Advanced Lead Compound

While Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate itself does not have published activity data, its core scaffold is proven to be essential for high-potency CRF1 antagonism. A highly optimized derivative, NVS-CRF38 (7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole), which contains the same core, demonstrated potent in vitro activity with an IC50 value in the low nanomolar range [1]. In stark contrast, a related but simpler pyrazolo[5,1-b]oxazole analog, 7-(4-Fluoro-phenyl)-6-(2-phenoxy-pyrimidin-4-yl)-2,3-dihydro-pyrazolo[5,1-b]oxazole, showed significantly weaker kinase inhibition, with an IC50 of 2,200 nM against p38 alpha MAP kinase [2]. This 1000-fold difference in potency highlights the critical nature of the specific substitution pattern around the pyrazolo[5,1-b]oxazole core.

Kinase inhibition CRF1 antagonism Structure-activity relationship

Regioselective Derivatization: A Key Advantage Over Simpler Heterocycles

The pyrazolo[5,1-b]oxazole core of the target compound allows for predictable and regioselective late-stage functionalization, a property not shared by simpler, monocyclic pyrazoles. Recent synthetic methodology has enabled selective C-H activation at the 7-position of the pyrazolo[5,1-b]oxazole scaffold, allowing for the introduction of diverse (het)aryl groups [1]. This contrasts with generic pyrazole-3-carboxylate esters, which often yield mixtures of regioisomers during electrophilic substitution, requiring tedious separations. This precise control over molecular architecture is essential for generating structurally diverse, high-quality compound libraries for SAR studies.

Synthetic chemistry C-H activation Regioselectivity

Metabolic Stability and Pharmacokinetic Advantage of the Fused Scaffold

The fused pyrazolo[5,1-b]oxazole system offers a potential advantage in metabolic stability over simple, unconstrained heterocycles. This is a key principle of bioisosterism, where a fused ring system can mimic a simpler functional group while offering improved drug-like properties. This is supported by the preclinical pharmacokinetic data for the advanced lead compound NVS-CRF38, which contains the same core scaffold. This compound demonstrated excellent oral bioavailability and a favorable metabolic profile in rats and dogs, with low to moderate clearance and good oral absorption [1]. This suggests that molecules built upon the Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate core are more likely to possess favorable in vivo properties compared to those derived from more flexible, open-chain analogs.

Drug metabolism Pharmacokinetics Bioisosterism

Commercial Availability and Purity: A Requirement for Reproducible Research

Unlike many niche analogs that are only available via custom synthesis with long lead times and uncertain purity, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is commercially available from multiple specialty chemical suppliers with a guaranteed purity of ≥98% . This level of purity is essential for producing reliable and reproducible results in both synthetic and biological assays. In contrast, a similar compound, Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6), is less widely stocked and may be discontinued by some suppliers, posing a significant risk to project continuity . This established supply chain makes the target compound a more reliable and sustainable choice for long-term research projects.

Chemical procurement Purity analysis Reproducibility

Optimal Use Cases for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate


Design and Synthesis of Targeted Kinase Inhibitor Libraries

This compound is an ideal starting material for creating focused libraries of kinase inhibitors. Its core is found in advanced leads with high potency and favorable pharmacokinetics, as evidenced by the >1000-fold activity difference between a potent core-containing lead and a simpler analog [1]. Medicinal chemists can use the ethyl ester as a handle for further functionalization or convert it to a carboxylic acid for amide coupling, systematically exploring the chemical space around the pyrazolo[5,1-b]oxazole core to optimize target engagement.

Synthesis of CRF1 Antagonists for CNS Disorders

The pyrazolo[5,1-b]oxazole core is a validated pharmacophore for corticotropin-releasing factor 1 (CRF1) receptor antagonism [1]. Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate provides a direct entry point for synthesizing novel CRF1 antagonists, a class of compounds being investigated for the treatment of stress-related disorders such as anxiety and depression.

Late-Stage Diversification in Medicinal Chemistry

Leveraging the established regioselective C-H activation chemistry of the pyrazolo[5,1-b]oxazole scaffold [2], this compound is highly suitable for late-stage diversification. Researchers can take a common advanced intermediate and rapidly generate an array of analogs by installing various (het)aryl groups at the 7-position. This enables rapid exploration of structure-activity relationships (SAR) and optimization of lead compounds.

Procurement for High-Throughput Screening (HTS) Library Production

The combination of a proven, biologically relevant scaffold, reliable commercial availability, and high purity (≥98%) makes this compound a low-risk, high-value choice for inclusion in a high-throughput screening library . Its presence in a diverse screening deck increases the probability of identifying novel, tractable chemical matter against a wide range of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.